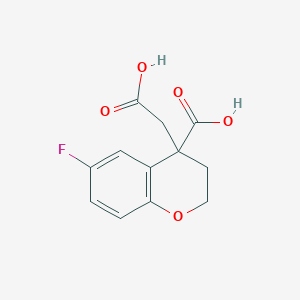
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Final carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyrans with various functional groups.
科学研究应用
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
相似化合物的比较
- 4-(Carboxymethyl)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- 4-(Carboxymethyl)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent (fluoro, chloro, bromo).
- Biological Activity: The fluoro derivative may exhibit different biological activities compared to its chloro and bromo counterparts due to the unique properties of the fluorine atom, such as its high electronegativity and small size.
- Reactivity: The reactivity of the compound in various chemical reactions may also differ based on the halogen substituent.
属性
CAS 编号 |
85127-25-9 |
|---|---|
分子式 |
C12H11FO5 |
分子量 |
254.21 g/mol |
IUPAC 名称 |
4-(carboxymethyl)-6-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c13-7-1-2-9-8(5-7)12(11(16)17,3-4-18-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI 键 |
BRSULMUPNLGBHT-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1(CC(=O)O)C(=O)O)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

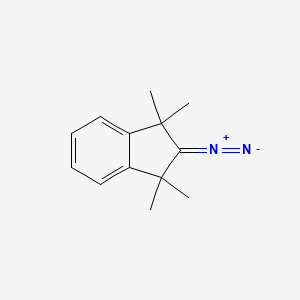
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
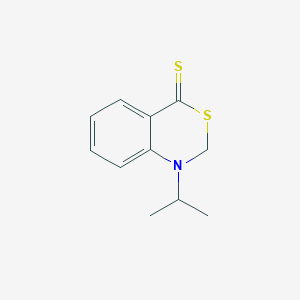
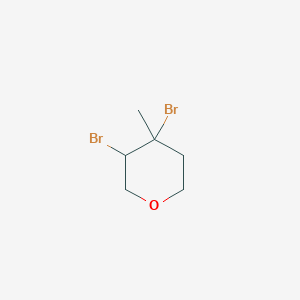
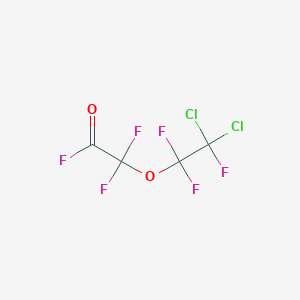
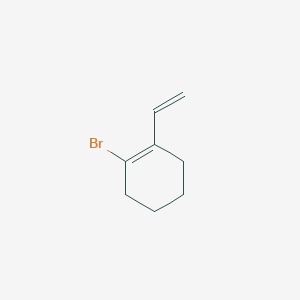
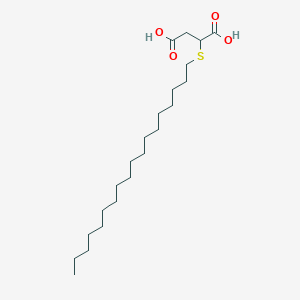
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
